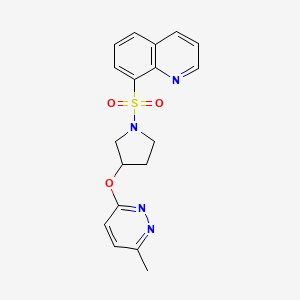

![molecular formula C22H27N5O3 B2383035 4-((1H-ベンゾ[d]イミダゾール-2-イル)メチル)-N-(3,4-ジメトキシベンジル)ピペラジン-1-カルボキサミド CAS No. 1207028-49-6](/img/structure/B2383035.png)

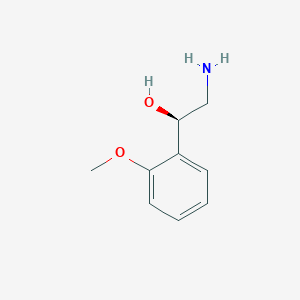

4-((1H-ベンゾ[d]イミダゾール-2-イル)メチル)-N-(3,4-ジメトキシベンジル)ピペラジン-1-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

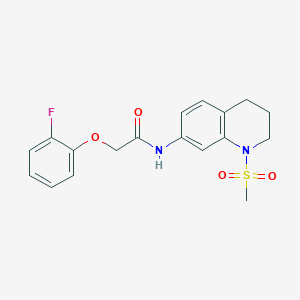

The compound contains several functional groups including a benzimidazole ring, a piperazine ring, and a carboxamide group. These groups are common in many pharmaceutical compounds due to their diverse biological activities .

Synthesis Analysis

While the specific synthesis route for this compound is not available, it likely involves the formation of the benzimidazole ring, followed by the attachment of the piperazine ring and the carboxamide group . The synthesis of similar benzimidazole derivatives has been discussed in recent literature .Molecular Structure Analysis

The benzimidazole ring system is a fused aromatic ring that is planar and electron-rich. The piperazine ring is a saturated six-membered ring with two nitrogen atoms. The carboxamide group is a functional group consisting of a carbonyl (C=O) and an amine (NH2) group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole ring, the piperazine ring, and the carboxamide group. The benzimidazole ring is electron-rich and may undergo electrophilic substitution reactions. The piperazine ring can act as a bidentate ligand in coordination chemistry .科学的研究の応用

- 設計と合成: 研究者らは、2-クロロ-3-(1H-ベンゾ[d]イミダゾール-2-イル)キノリン誘導体などのこの化合物の新規誘導体を設計および合成しました . これらの誘導体は、さまざまな癌細胞株に対する抗腫瘍活性を評価されました。

- in vitroアッセイ: これらの誘導体のいくつかは、HepG2、SK-OV-3、NCI-H460、およびBEL-7404を含む腫瘍細胞株に対して中等度から高い阻害活性を示しました .

- 最近の進歩: 最近の研究では、置換イミダゾールの位置選択的合成に焦点を当てています。 これらの化合物は、医薬品、農薬、太陽電池用色素、機能性材料、および触媒において重要な役割を果たしています .

- HPLC-FLD-MS法: 科学者らは、バイオサンプルから胆汁酸を特定するために、高速液体クロマトグラフィー-蛍光検出-質量分析法(HPLC-FLD-MS)を使用した方法を開発しました。 この化合物は分析に含まれていました .

抗腫瘍活性

イミダゾール合成

胆汁酸分析

抗増殖活性

要約すると、この化合物の汎用性とさまざまな分野における可能性は、それを研究の興味深い分野にします。 科学者がその用途を探求し続けるにつれて、将来的にはさらに貴重な用途が見つかるかもしれません。 🌟

作用機序

The biological activity of this compound would likely be influenced by its ability to interact with biological targets through the benzimidazole ring, the piperazine ring, and the carboxamide group. Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer activities .

将来の方向性

特性

IUPAC Name |

4-(1H-benzimidazol-2-ylmethyl)-N-[(3,4-dimethoxyphenyl)methyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O3/c1-29-19-8-7-16(13-20(19)30-2)14-23-22(28)27-11-9-26(10-12-27)15-21-24-17-5-3-4-6-18(17)25-21/h3-8,13H,9-12,14-15H2,1-2H3,(H,23,28)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQCWAPNZITKCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

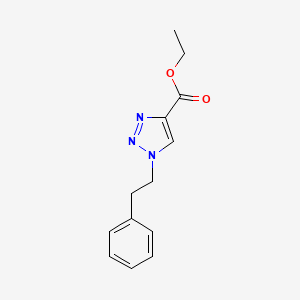

![N-[1-(Aminomethyl)cyclohexyl]aniline;dihydrochloride](/img/structure/B2382956.png)

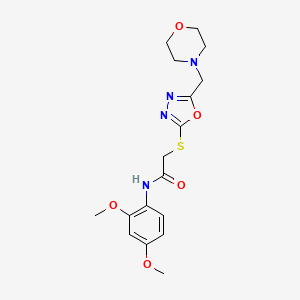

![2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2382959.png)

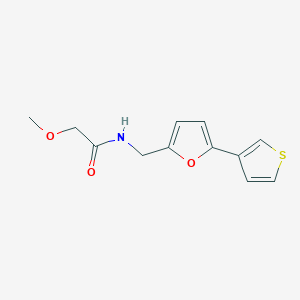

![5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2382970.png)

![1-[(3-Nitrophenyl)methyl]pyrrolidine](/img/structure/B2382971.png)

![3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide](/img/structure/B2382975.png)